molecular formula C26H27N5O2 B11203821 4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-N-(2-methoxyphenyl)piperazine-1-carboxamide

4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-N-(2-methoxyphenyl)piperazine-1-carboxamide

Cat. No.: B11203821
M. Wt: 441.5 g/mol
InChI Key: WVFVHZQTQMDOQC-UHFFFAOYSA-N
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Description

4-(1-Benzyl-1H-1,3-benzodiazol-2-yl)-N-(2-methoxyphenyl)piperazine-1-carboxamide is a complex organic compound that belongs to the class of benzodiazole derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Benzyl-1H-1,3-benzodiazol-2-yl)-N-(2-methoxyphenyl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzodiazole Core: The benzodiazole core can be synthesized by the condensation of o-phenylenediamine with benzaldehyde under acidic conditions.

    N-Benzylation: The benzodiazole intermediate is then subjected to N-benzylation using benzyl chloride in the presence of a base such as potassium carbonate.

    Piperazine Derivatization: The benzodiazole derivative is reacted with piperazine to form the piperazine-benzodiazole intermediate.

    Carboxamide Formation: Finally, the piperazine-benzodiazole intermediate is reacted with 2-methoxyphenyl isocyanate to form the desired carboxamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1-Benzyl-1H-1,3-benzodiazol-2-yl)-N-(2-methoxyphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding benzodiazole oxides.

    Reduction: Formation of reduced benzodiazole derivatives.

    Substitution: Formation of substituted benzodiazole derivatives.

Scientific Research Applications

4-(1-Benzyl-1H-1,3-benzodiazol-2-yl)-N-(2-methoxyphenyl)piperazine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Pharmacology: The compound is investigated for its potential as an anxiolytic and antidepressant due to its interaction with neurotransmitter receptors.

    Biochemistry: It is used in studies related to enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound is explored for its use in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-(1-Benzyl-1H-1,3-benzodiazol-2-yl)-N-(2-methoxyphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby affecting cellular processes. In the case of neurotransmitter receptors, the compound modulates receptor activity, leading to changes in neurotransmitter levels and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Benzyl-1H-1,3-benzodiazol-2-yl)phenol
  • 4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine

Uniqueness

4-(1-Benzyl-1H-1,3-benzodiazol-2-yl)-N-(2-methoxyphenyl)piperazine-1-carboxamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of a benzodiazole core with a piperazine and carboxamide moiety allows for versatile interactions with various biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C26H27N5O2

Molecular Weight

441.5 g/mol

IUPAC Name

4-(1-benzylbenzimidazol-2-yl)-N-(2-methoxyphenyl)piperazine-1-carboxamide

InChI

InChI=1S/C26H27N5O2/c1-33-24-14-8-6-12-22(24)28-26(32)30-17-15-29(16-18-30)25-27-21-11-5-7-13-23(21)31(25)19-20-9-3-2-4-10-20/h2-14H,15-19H2,1H3,(H,28,32)

InChI Key

WVFVHZQTQMDOQC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5

Origin of Product

United States

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